3,4,4'-Trichlorobiphényle

Vue d'ensemble

Description

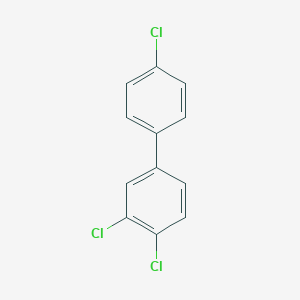

3,4,4’-Trichlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects. PCBs do not break down readily and are still found in the environment .

Applications De Recherche Scientifique

3,4,4’-Trichlorobiphenyl has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 3,4,4’-Trichlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Result of Action

The molecular and cellular effects of 3,4,4’-Trichlorobiphenyl’s action are largely due to its interaction with the Estrogen receptor and the subsequent disruption of cell function . This can lead to changes in gene expression and potentially affect cellular proliferation and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,4’-Trichlorobiphenyl. For instance, its persistence in the environment suggests that it is stable under a variety of environmental conditions . Furthermore, its bioaccumulation potential indicates that exposure levels could be influenced by factors such as the presence of other pollutants, the organism’s diet, and the duration of exposure .

Analyse Biochimique

Cellular Effects

It is known that PCBs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that PCBs can bind to various biomolecules and can influence enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

PCBs are known to be stable and do not readily degrade, which can lead to long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that high doses of PCBs can have toxic or adverse effects .

Metabolic Pathways

It is known that PCBs can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

PCBs are known to interact with various transporters and binding proteins .

Subcellular Localization

It is known that PCBs can be directed to specific compartments or organelles .

Méthodes De Préparation

3,4,4’-Trichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the chlorination of biphenyl. The reaction typically requires a catalyst such as iron(III) chloride and is carried out under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods often involve large-scale chlorination processes, where biphenyl is reacted with chlorine gas in the presence of a catalyst to produce the desired chlorinated biphenyls .

Analyse Des Réactions Chimiques

3,4,4’-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, hydroxyl radicals for oxidation, and zinc dust for reduction. Major products formed from these reactions include hydroxylated biphenyls and dechlorinated biphenyls .

Comparaison Avec Des Composés Similaires

3,4,4’-Trichlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:

3,3’,4,4’-Tetrachlorobiphenyl: This compound has an additional chlorine atom compared to 3,4,4’-Trichlorobiphenyl, which can affect its chemical reactivity and toxicity.

2,4,4’-Trichlorobiphenyl: This isomer has a different chlorine substitution pattern, leading to variations in its environmental persistence and biological effects.

2,4,5-Trichlorobiphenyl: Another isomer with a distinct chlorine arrangement, influencing its chemical properties and interactions.

The uniqueness of 3,4,4’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which affects its chemical behavior, environmental persistence, and biological interactions .

Propriétés

IUPAC Name |

1,2-dichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZANRISAORXTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865914 | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-90-5 | |

| Record name | PCB 37 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,4,4'-Trichlorobiphenyl be selectively detected in the presence of other similar compounds?

A1: Yes, 3,4,4'-Trichlorobiphenyl can be selectively detected even when other polychlorinated biphenyls (PCBs) are present. Gas chromatography coupled with multiphoton ionization mass spectrometry (GC/MPI-MS) using a 266 nm laser effectively ionizes coplanar PCBs like 3,4,4'-Trichlorobiphenyl. This method allows for differentiation from other PCBs, such as 4,4'-dichlorobiphenyl, even if they have similar retention times in gas chromatography. []

Q2: Is there a way to remove 3,4,4'-Trichlorobiphenyl from contaminated materials like insulating oil?

A2: Research shows promising results using a channel-type gamma-cyclodextrin assembly for the complete removal of 3,4,4'-Trichlorobiphenyl from contaminated insulating oil. [] This method relies on the selective adsorption of the compound into the gamma-cyclodextrin channels. Importantly, this process is reversible, allowing for the recovery of the adsorbed 3,4,4'-Trichlorobiphenyl and regeneration of the adsorbent material for reuse. []

Q3: How does the structure of 3,4,4'-Trichlorobiphenyl affect its distribution in the human body?

A3: Studies analyzing blood and adipose tissue samples indicate that 3,4,4'-Trichlorobiphenyl is sometimes detectable in blood but not always found in adipose tissue, unlike other PCB isomers. [] This finding suggests potential differences in the distribution and accumulation patterns of 3,4,4'-Trichlorobiphenyl compared to higher chlorinated PCBs, which generally exhibit lower and more consistent blood/adipose tissue ratios. []

Q4: Can the fluorescence of 3,4,4'-Trichlorobiphenyl be enhanced for sensitive detection in environmental samples?

A4: Yes, using a polyoxyethylene(10) laurylether (POLE) medium significantly enhances the fluorescence of 3,4,4'-Trichlorobiphenyl. This enhancement forms the basis of a sensitive spectrofluorimetric method capable of detecting trace amounts (detection limit: 4.9 ng/mL) of 3,4,4'-Trichlorobiphenyl, even in complex matrices like seawater. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)